
Sulproston
Übersicht
Beschreibung
Sulprostone is a synthetic analogue of prostaglandin E2 (PGE2) that exhibits oxytocic activity. It is primarily used in medical settings for inducing labor, managing postpartum hemorrhage, and terminating pregnancies in cases of fetal death . Sulprostone is known for its high efficacy in binding to and activating the prostaglandin EP3 receptor, which plays a crucial role in its therapeutic effects .
Wissenschaftliche Forschungsanwendungen
Termination of Pregnancy
Efficacy and Safety:
Sulprostone has been extensively studied for its role in the termination of pregnancy, particularly in cases of fetal death during the second and early third trimesters. A retrospective study involving 97 women demonstrated that intravenous sulprostone was both safe and effective, with 90% of participants aborting within 24 hours of administration. The average induction-expulsion interval was approximately 11.9 hours, with minimal side effects reported .
Dosage and Administration:
The protocol involved an initial infusion rate of 15 μg/hr, which could be titrated up to a maximum of 240 μg/hr, reaching a total daily dose of 1500 μg . Although most patients required subsequent evacuation procedures, the blood loss was minimal, indicating a favorable safety profile.
Management of Retained Placenta
Clinical Outcomes:
Sulprostone has also shown promise in managing retained placenta. A study involving 126 women indicated that sulprostone infusion led to successful placental expulsion in nearly 40% of cases, significantly reducing blood loss compared to those requiring manual removal (582 ml vs. 1275 ml) .
Mechanism of Action:
The drug acts by stimulating uterine contractions, facilitating the expulsion of retained placental tissue without significant adverse effects or postpartum morbidity . This application is particularly beneficial in obstetric settings where rapid management is essential to prevent complications such as hemorrhage.
Effects on Gastric Motility
Research Insights:
Recent studies have explored the effects of sulprostone on gastric motility and dysrhythmia. In a controlled experiment with ferrets, sulprostone administration resulted in altered gastric myoelectrical activity characterized by an increase in the dominant frequency of slow waves and a decrease in regularity .
Physiological Implications:
These findings suggest that sulprostone may influence gastric function by shifting the balance towards sympathetic dominance, as indicated by changes in heart rate variability (HRV) and increased blood pressure . Such insights are crucial for understanding the broader physiological impacts of sulprostone beyond its obstetric applications.
Summary Table of Applications
Wirkmechanismus
Target of Action
Sulprostone is an analogue of prostaglandin E2 (PGE2) and primarily targets the prostaglandin EP3 receptor . It binds to and activates the EP3 receptor with far greater efficacy than the other PGE2 receptors . It is also a comparatively weak receptor agonist of the prostaglandin EP1 receptor .
Mode of Action
Sulprostone, as a PGE2 analog, binds to specific prostaglandin receptors in the uterine muscle . This binding leads to increased intracellular calcium levels . The increase in calcium concentrations triggers uterine muscle contractions, mimicking the natural process that occurs during labor .
Biochemical Pathways
Sulprostone’s action involves the modulation of cyclooxygenase-2 (COX-2) activity . It reduces the production of PGE2 by modulating COX-2 enzymatic activity . This modulation leads to vasodilations that can be suppressed by the EP1/3 receptor agonist sulprostone at subnanomolar concentrations .
Pharmacokinetics
It is known that sulprostone is relatively resistant to metabolic degradation compared to pge2 .
Result of Action
The activation of the EP3 receptor by Sulprostone leads to various cellular and tissue responses . For instance, it has oxytocic activity, inducing uterine contractions . This makes it useful in medical applications such as inducing labor in instances of in utero fetal death, treating post-partum hemorrhaging, and inducing medical abortion .
Biochemische Analyse
Biochemical Properties
Sulprostone: interacts with four known receptors which mediate various cellular and tissue responses to PGE 2: prostaglandin EP1 receptor, prostaglandin EP2 receptor, prostaglandin EP3 receptor, and prostaglandin EP4 receptor . It binds to and activates the prostaglandin EP3 receptor with far greater efficacy than the other PGE 2 receptors .
Cellular Effects
Sulprostone: has been shown to be a potent stimulator of uterine smooth muscle contractions . It also prevents the expression of epithelial sodium channels in rat renal medulla .
Molecular Mechanism
Sulprostone: exerts its effects at the molecular level through binding interactions with the prostaglandin EP3 receptor . It is relatively resistant to metabolic degradation compared to PGE 2 .
Temporal Effects in Laboratory Settings
The effects of Sulprostone It is known that it is a metabolism-resistant synthetic analog of PGE2 .
Metabolic Pathways
Sulprostone: is involved in the prostaglandin metabolic pathway
Vorbereitungsmethoden
The synthesis of sulprostone involves several steps, starting from the appropriate cyclopentane derivative. The key steps include:
Formation of the cyclopentane ring: This involves the use of specific reagents and catalysts to form the cyclopentane structure.
Introduction of functional groups: Hydroxyl, phenoxy, and other functional groups are introduced through various chemical reactions, including oxidation and substitution reactions.
Final assembly: The final steps involve the coupling of the cyclopentane derivative with other molecular fragments to form sulprostone.
Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity of the final product. This includes controlling reaction conditions such as temperature, pressure, and pH to achieve the desired outcomes.
Analyse Chemischer Reaktionen
Sulproston unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen verändern, die in this compound vorhanden sind.
Substitution: Verschiedene Substitutionsreaktionen können neue funktionelle Gruppen in das this compound-Molekül einführen.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Vergleich Mit ähnlichen Verbindungen
Sulproston ist einzigartig unter den Prostaglandin-Analoga aufgrund seiner hohen Selektivität und Wirksamkeit bei der Aktivierung des EP3-Rezeptors. Ähnliche Verbindungen sind:
Misoprostol: Ein weiteres Prostaglandin-Analogon, das für ähnliche medizinische Anwendungen verwendet wird, aber eine andere Rezeptorselektivität aufweist.
Dinoproston: Ein natürlich vorkommendes Prostaglandin E2, das zur Einleitung der Wehen und zur Reifung des Gebärmutterhalses verwendet wird.
Carboprost: Ein Prostaglandin-Analogon, das hauptsächlich zur Behandlung von postpartalen Blutungen eingesetzt wird
Im Vergleich zu diesen Verbindungen bietet this compound Vorteile in Bezug auf seine Stabilität und Resistenz gegenüber metabolischem Abbau, was es in bestimmten klinischen Szenarien zu einer bevorzugten Wahl macht .
Biologische Aktivität
Sulprostone is a synthetic analogue of prostaglandin E2 (PGE2) that has been widely studied for its biological activity, particularly in obstetric and gynecological applications. This article reviews the compound's mechanism of action, clinical uses, efficacy, and safety based on diverse research findings.
Sulprostone acts primarily as a uterotonic agent, promoting uterine contractions. It binds to the prostaglandin receptors (EP receptors), leading to increased intracellular calcium levels and subsequent smooth muscle contraction. This activity is particularly beneficial in situations requiring uterine evacuation or management of postpartum hemorrhage.
Clinical Applications
Sulprostone is employed in several clinical scenarios, including:
- Induction of Labor : Used to induce labor in cases of fetal death or when medical abortion is necessary.
- Management of Postpartum Hemorrhage : Effective in treating hemorrhages due to uterine atonia when oxytocin is insufficient.
- Treatment of Retained Placenta : Facilitates the expulsion of retained placenta post-delivery.
Induction of Labor
A retrospective study involving 97 women with fetal death in the second and early third trimester found that sulprostone was effective for inducing abortion. The average induction-expulsion interval was approximately 11.9 hours, with 90% of patients aborting within 24 hours. Side effects were minimal, with only a few requiring additional interventions such as evacuation or curettage .
Management of Postpartum Hemorrhage
In a study assessing 315 cases of postpartum hemorrhage due to uterine atonia, sulprostone demonstrated an 89% success rate with minimal side effects (5.5%). The treatment was particularly effective when administered promptly after diagnosis .
Treatment of Retained Placenta
Another study focused on the use of intravenous sulprostone for retained placenta indicated that 39.7% of cases resulted in successful expulsion without manual intervention. Blood loss was significantly lower in cases where sulprostone was effective compared to those requiring manual removal (582 ml vs. 1275 ml) .
Comparative Studies
A randomized controlled trial compared sulprostone with misoprostol for labor induction after fetal death. Both agents showed similar efficacy, but sulprostone had a slightly longer induction-delivery interval (12.3 hours vs. 10.4 hours for misoprostol). The need for additional uterotonics and rates of placental retention were also comparable between the two groups .
Case Studies and Observations
- Case Report on Myocardial Ischemia : A case report highlighted a rare complication where a patient developed myocardial ischemia after sulprostone administration during severe postpartum hemorrhage. This underscores the importance of monitoring cardiovascular status during treatment .
- Clinical Guidelines : Recommendations suggest that sulprostone should be considered earlier in treatment protocols for postpartum hemorrhage due to its effectiveness compared to traditional therapies like oxytocin .
Summary Table: Efficacy and Side Effects
Study Focus | Efficacy (%) | Average Induction-Expulsion Interval (Hours) | Major Side Effects (%) |
---|---|---|---|
Induction of Labor | 90 | 11.9 | Minimal (5-8) |
Management of Postpartum Hemorrhage | 89 | N/A | Minimal (5.5) |
Treatment of Retained Placenta | 39.7 | N/A | None reported |
Eigenschaften
IUPAC Name |
7-[3-hydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)-5-oxocyclopentyl]-N-methylsulfonylhept-5-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO7S/c1-32(29,30)24-23(28)12-8-3-2-7-11-19-20(22(27)15-21(19)26)14-13-17(25)16-31-18-9-5-4-6-10-18/h2,4-7,9-10,13-14,17,19-20,22,25,27H,3,8,11-12,15-16H2,1H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZVCDCIMBLVNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)CCCC=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860755 | |
Record name | 7-[3-Hydroxy-2-(3-hydroxy-4-phenoxybut-1-en-1-yl)-5-oxocyclopentyl]-N-(methanesulfonyl)hept-5-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30860755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60325-46-4 | |
Record name | Sulprostone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.503 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.